N-(5-isobutyl-1,3,4-thiadiazol-2-yl)methanesulfonamide
Description
N-(5-Isobutyl-1,3,4-thiadiazol-2-yl)methanesulfonamide is a synthetic compound featuring a 1,3,4-thiadiazole core substituted at position 5 with an isobutyl group and at position 2 with a methanesulfonamide moiety. The 1,3,4-thiadiazole ring is a heterocyclic scaffold known for its electron-rich nature and ability to engage in hydrogen bonding, which contributes to diverse biological activities .
Properties
Molecular Formula |
C7H13N3O2S2 |
|---|---|
Molecular Weight |
235.3 g/mol |
IUPAC Name |
N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide |
InChI |
InChI=1S/C7H13N3O2S2/c1-5(2)4-6-8-9-7(13-6)10-14(3,11)12/h5H,4H2,1-3H3,(H,9,10) |
InChI Key |
PTZWEQUWMCMDQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NS(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-isobutyl-1,3,4-thiadiazol-2-yl)methanesulfonamide typically involves the reaction of 5-isobutyl-1,3,4-thiadiazole-2-amine with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfonamide group to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like acetonitrile at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections due to its bioactive properties.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products
Mechanism of Action
The mechanism of action of N-(5-isobutyl-1,3,4-thiadiazol-2-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound can also interfere with cellular signaling pathways, leading to altered cellular functions and responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and physicochemical properties of 1,3,4-thiadiazole derivatives are highly dependent on substituent variations. Below is a comparative analysis of N-(5-isobutyl-1,3,4-thiadiazol-2-yl)methanesulfonamide with structurally related compounds:
Table 1: Structural and Functional Comparison of Selected 1,3,4-Thiadiazole Derivatives
Key Observations:
Substituent Effects on Bioactivity :
- Glybuzole (tert-butyl, benzenesulfonamide): The bulky tert-butyl group may enhance receptor binding specificity, while the benzenesulfonamide moiety contributes to hypoglycemic activity via sulfonylurea receptor interactions .
- Acetazolamide (sulfamoyl, acetamide): The sulfamoyl group is critical for carbonic anhydrase inhibition, a mechanism absent in the target compound due to its methanesulfonamide substituent .
- 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine : Aryl substituents (e.g., 4-methylphenyl) correlate with pesticidal activity, suggesting that the isobutyl group in the target compound might similarly enhance lipophilicity for membrane penetration .
Physicochemical Properties: Methanesulfonamide vs. Isobutyl vs. tert-Butyl/Ethyl: Isobutyl offers intermediate steric bulk between ethyl and tert-butyl, balancing lipophilicity and metabolic stability. Ethyl-substituted analogs (e.g., ) may exhibit faster clearance due to reduced steric hindrance .
Synthetic Considerations :
- Thiadiazole derivatives are typically synthesized via cyclization of thiosemicarbazides or coupling reactions. For example, acetazolamide is synthesized by sulfamoylation of 2-acetamido-1,3,4-thiadiazole . The target compound likely requires similar steps, with isobutyl introduction via alkylation or nucleophilic substitution.
Research Findings and Implications
- Antimicrobial Potential: Compounds with alkyl/aryl thiadiazole substituents (e.g., 5-(4-methylphenyl)-thiadiazole) demonstrate insecticidal/fungicidal activity, suggesting the target compound could be explored for similar applications .
- Metabolic Stability : The methanesulfonamide group may reduce hepatic metabolism compared to benzenesulfonamide derivatives, as seen in acetazolamide’s prolonged half-life .
- Therapeutic Gaps: Unlike Glybuzole, the target compound lacks a sulfonylurea-like structure, making it unlikely to act as a hypoglycemic agent. However, its unique substituents may position it for novel enzyme targets.
Biological Activity
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)methanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, particularly focusing on its antimicrobial and anticancer properties.
Chemical Structure and Synthesis
The compound features a thiadiazole ring and a methanesulfonamide group, which contribute to its unique biological properties. The synthesis typically involves the reaction of 5-isobutyl-1,3,4-thiadiazole-2-amine with methanesulfonyl chloride in the presence of a base like triethylamine. This process can be optimized for higher yields using advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
This compound exhibits its biological effects through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes crucial for cellular processes, potentially leading to antimicrobial effects by disrupting pathogen metabolism.
- Receptor Interaction : It can interact with various receptors, modulating their activity and influencing cellular signaling pathways.
- Reactive Intermediates : The nitro group in related compounds can undergo bioreduction to form reactive intermediates that damage cellular components, leading to cell death .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Its mechanism likely involves disrupting essential metabolic pathways in bacteria and fungi. Studies have shown that derivatives of thiadiazole compounds often demonstrate potent antimicrobial effects due to their ability to inhibit key enzymes .
Anticancer Potential
The anticancer activity of this compound has been explored through various studies:
- In Vitro Studies : this compound has been tested against several human cancer cell lines (e.g., MCF-7, HepG2) with promising results. For instance, certain derivatives have shown IC50 values ranging from 0.37 to 0.95 µM against HeLa cells, indicating strong cytotoxic effects compared to standard chemotherapeutics like sorafenib .
- Mechanism of Action : The compound induces apoptosis in cancer cells and can block the cell cycle at the sub-G1 phase. Flow cytometry analyses revealed significant apoptotic cell death in treated cells .
Case Studies
Several case studies highlight the effectiveness of this compound and its derivatives:
- Study on Anticancer Activity : A study evaluated a series of thiadiazole derivatives where this compound demonstrated significant growth inhibition across multiple cancer cell lines. The study concluded that structural modifications could enhance its efficacy .
- Antimicrobial Efficacy : Research has shown that compounds similar to this compound exhibited broad-spectrum antimicrobial activity. These studies emphasize the potential for developing new antibiotics based on thiadiazole structures .
Comparative Analysis
The following table summarizes key characteristics and biological activities of this compound compared to related compounds:
| Compound Name | Structural Features | Biological Activity | IC50 (µM) |
|---|---|---|---|
| This compound | Thiadiazole ring + Methanesulfonamide group | Antimicrobial; Anticancer | 0.37 - 0.95 |
| N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-4-methoxybenzenesulfonamide | Thiadiazole + Methoxy group | Anticancer | Varies |
| N-Isobutyl-5-methyl-1,3,4-thiadiazol-2-amide | Thiadiazole + Isobutyl side chain | Antimicrobial; Anti-inflammatory | Varies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
